molecular formula C11H13NO3 B099270 2-(Isobutyrylamino)benzoic acid CAS No. 17840-96-9

2-(Isobutyrylamino)benzoic acid

Cat. No.: B099270
CAS No.: 17840-96-9
M. Wt: 207.23 g/mol
InChI Key: MDNWGZNJNJKROK-UHFFFAOYSA-N
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Description

2-(Isobutyrylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known as N-Isobutyryl-anthranilic acid. This compound is characterized by the presence of an isobutyrylamino group attached to the benzoic acid core. It is used in various scientific research fields due to its unique chemical properties.

Biochemical Analysis

Metabolic Pathways

The specific metabolic pathways that 2-(Isobutyrylamino)benzoic acid is involved in are not well-studied. The shikimate pathway is important for understanding the biosynthesis of individual phenolic compounds, such as benzoic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. The properties of similar benzoic acid derivatives can provide some context .

Subcellular Localization

The subcellular localization of this compound is currently unknown. The BAMT protein, which is involved in the production of the benzenoid ester, methylbenzoate, has been found to be a cytosolic enzyme, suggesting a cytosolic location for methylbenzoate biosynthesis .

Preparation Methods

2-(Isobutyrylamino)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of anthranilic acid with isobutyryl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. After the reaction, the product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

2-(Isobutyrylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring reacts with electrophiles in the presence of catalysts like aluminum chloride or iron(III) chloride.

Scientific Research Applications

2-(Isobutyrylamino)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Isobutyrylamino)benzoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-6-4-3-5-8(9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNWGZNJNJKROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358195
Record name 2-(isobutyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17840-96-9
Record name 2-(isobutyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17840-96-9
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